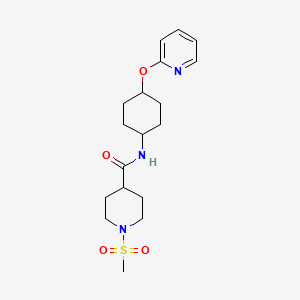

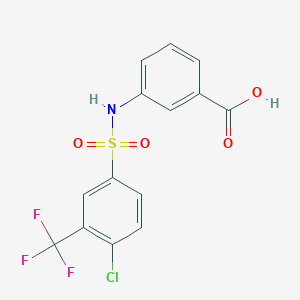

![molecular formula C26H19N3O2 B2952597 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 307338-91-6](/img/structure/B2952597.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

Benzimidazole derivatives are characterized by a planar benzimidazole core . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Scientific Research Applications

Synthesis and Characterization

Research into N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide derivatives involves extensive synthesis and characterization efforts to explore their chemical properties and potential applications. For example, the synthesis of novel aromatic polyimides using related compounds showcases the versatility of these chemicals in creating materials with desirable thermal and mechanical properties (Butt et al., 2005). Similarly, novel thermally stable polyimides based on flexible diamines have been developed, highlighting the importance of these compounds in advancing materials science (Mehdipour‐Ataei et al., 2004).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives, including those structurally related to this compound, have been studied for their antimicrobial and anticancer properties. A study on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives revealed significant antimicrobial activity, suggesting potential applications in combating infections (Salahuddin et al., 2017). Additionally, compounds synthesized for anticonvulsant activity were found to interact with benzodiazepine receptors, indicating a broad range of pharmacological activities (Faizi et al., 2017).

Material Science Applications

The research also extends into material science, where benzimidazole derivatives are explored for their applications in creating new materials with unique properties. The study of thermal stability and degradation pathways of aromatic polyamides, including N-phenylbenzamide, provides insight into the material's behavior under thermal stress, which is crucial for developing high-performance polymers (Broadbelt et al., 1994).

Mechanism of Action

Benzimidazole derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical properties . They are known for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives work by inhibiting specific enzymes, while others may interact with cellular receptors to modulate their activity .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular division, affecting the growth and proliferation of cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include changes in cellular function, inhibition of cell growth, and induction of cell death, among others .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(18-14-16-20(17-15-18)31-19-8-2-1-3-9-19)29-22-11-5-4-10-21(22)25-27-23-12-6-7-13-24(23)28-25/h1-17H,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAIXVGCLLSGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

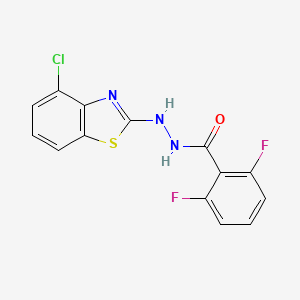

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)

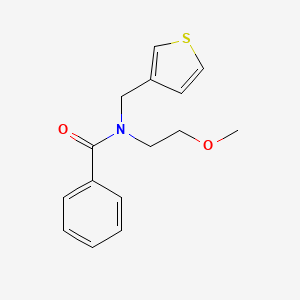

![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)

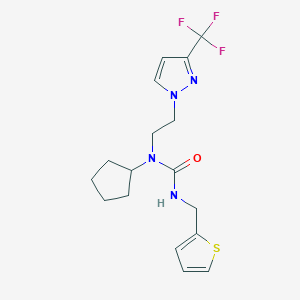

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)